molecular formula C17H17Br B8425083 5,5-Diphenyl-4-pentenyl bromide

5,5-Diphenyl-4-pentenyl bromide

Cat. No.: B8425083
M. Wt: 301.2 g/mol
InChI Key: ZTHCIGTXWOBLFT-UHFFFAOYSA-N
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Description

5,5-Diphenyl-4-pentenyl bromide is a versatile organic building block prized in research and development for its potential as a key intermediate in complex organic synthesis. This compound features an alkyl bromide functional group, making it a competent electrophile for nucleophilic substitution reactions, such as alkylations, and a potential participant in metal-catalyzed cross-coupling reactions. Its structure, which incorporates a pentenyl linker and two phenyl rings, suggests potential applications in the synthesis of specialized polymers, liquid crystals, or as a precursor for pharmacologically active molecules. Researchers value this reagent for exploring new chemical spaces and developing novel compounds with tailored properties. Handle with care, as with all alkyl halides. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C17H17Br

Molecular Weight

301.2 g/mol

IUPAC Name

(5-bromo-1-phenylpent-1-enyl)benzene

InChI

InChI=1S/C17H17Br/c18-14-8-7-13-17(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-6,9-13H,7-8,14H2

InChI Key

ZTHCIGTXWOBLFT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=CCCCBr)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Bromides

The following analysis compares 5,5-diphenyl-4-pentenyl bromide with four related brominated compounds from the evidence, focusing on structural features, applications, and biological/toxicological profiles.

Structural and Functional Comparisons

Table 1: Key Properties of Brominated Compounds
Compound Name Molecular Weight Structure Features Applications Biological Activity/Notes References
This compound N/A Pentenyl chain, diphenyl groups, bromide Hypothetical: Organic synthesis Unknown (inferred stability from aryl groups) N/A
Sepantronium bromide (YM-155) 443.29 Cyclohexenyl, benzene, Br, N, O-methyl Cancer research (survivin inhibitor) IC50: 0.54 nM; inhibits tumor growth in vivo
3,5-Dimethoxybenzyl bromide N/A Benzyl bromide, methoxy substituents Organic synthesis (resveratrol, etc.) Starting material for stilbenes and acids
Methyl bromide 94.94 Simple alkyl bromide Pesticide, fumigant Neurotoxic; lethal at high doses
2-[4-(trifluoromethyl)phenyl]ethyl bromide N/A Phenyl-CF₃, ethyl bromide Synthetic intermediates Used in ligand/resin chemistry

Detailed Analysis

Aromatic vs. Aliphatic Bromides
  • This compound combines aliphatic (pentenyl chain) and aromatic (diphenyl) moieties.
  • In contrast, 3,5-dimethoxybenzyl bromide (aromatic benzyl bromide) is used in synthesizing methoxy-substituted compounds like resveratrol, leveraging its electron-rich aromatic ring for coupling reactions .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5,5-Diphenyl-4-pentenyl bromide, and how are reaction conditions optimized?

  • Answer : The compound is typically synthesized via quaternization reactions involving tertiary phosphines and alkyl bromides. For example, alkylation of triphenylphosphine with 4-bromopentene derivatives under reflux in anhydrous solvents (e.g., acetonitrile or dichloromethane) is a common approach. Reaction optimization includes adjusting stoichiometry (1:1.2 molar ratio of phosphine to alkyl bromide) and monitoring progress via TLC or NMR . Post-reaction purification involves recrystallization or column chromatography.

Q. Which analytical techniques are critical for characterizing this compound?

  • Answer : Key methods include:

  • 1H/13C NMR : To confirm the structure by identifying proton environments (e.g., vinyl protons at δ 5.2–5.8 ppm) and quaternary carbons.
  • X-ray crystallography : For resolving stereochemistry and bond angles, particularly in phosphonium salt derivatives .
  • Mass spectrometry (HRMS) : To verify molecular weight and isotopic patterns.
  • Elemental analysis : For validating purity (>95%) .

Q. How are impurities identified and quantified during synthesis?

  • Answer : Impurities such as unreacted starting materials or byproducts (e.g., triphenylphosphine oxide) are profiled using HPLC-UV/ELSD with C18 columns and acetonitrile/water gradients. Reference standards (e.g., EP-grade impurities) are used for calibration. For brominated byproducts, ICP-MS can detect residual bromide ions .

Advanced Research Questions

Q. How can discrepancies in reaction yields be resolved when scaling up synthesis?

  • Answer : Yield variations often arise from incomplete alkylation or solvent polarity effects. Strategies include:

  • Kinetic studies : Monitoring reaction progression via in-situ NMR to identify rate-limiting steps.
  • Solvent screening : Polar aprotic solvents (e.g., DMF) may enhance ionic intermediates but risk side reactions.
  • Catalytic additives : Using iodide salts (e.g., NaI) to accelerate bromide displacement via the Finkelstein mechanism .

Q. What mechanistic insights support the use of this compound in Wittig reactions?

  • Answer : The compound acts as a precursor to ylides upon deprotonation with strong bases (e.g., NaHMDS). The reaction mechanism involves:

Quaternization : Formation of the phosphonium salt.

Ylide generation : Base-induced elimination of HBr.

Olefination : Attack of the ylide on carbonyl groups to form alkenes.
Side reactions (e.g., β-hydride elimination) are minimized by using bulky aryl groups and low temperatures .

Q. How does the compound’s stability vary under different storage conditions?

  • Answer : Stability studies show:

  • Thermal degradation : Decomposition above 80°C via cleavage of the C-Br bond (TGA-DSC data).
  • Light sensitivity : UV exposure accelerates bromide ion release, requiring amber glass storage.
  • Hydrolytic stability : Stable in anhydrous solvents but hydrolyzes in aqueous acidic/basic conditions to form phosphine oxides .

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